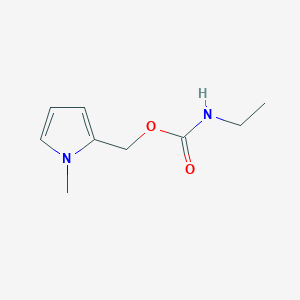

(1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of pyrrole could effectively induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating Sirt6 activity, which plays a crucial role in regulating gene expression and DNA repair mechanisms .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HCC | 5.3 | Sirt6 activation |

| B | CRC | 4.5 | Apoptosis induction |

| C | PDAC | 6.2 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have also been investigated. Research indicates that certain pyrrole derivatives exhibit significant antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyrrole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | E. coli | 32 µg/mL |

| E | S. aureus | 16 µg/mL |

| F | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Sirtuin Activation : Compounds similar to this compound have been shown to activate Sirtuins, particularly Sirt6, which regulates cellular processes such as DNA repair and metabolism .

- Cell Cycle Modulation : The compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .

- Antimicrobial Mechanisms : The disruption of bacterial membranes and inhibition of metabolic pathways are primary mechanisms through which antimicrobial activity is exerted .

Case Studies

Several case studies have explored the efficacy of pyrrole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving a pyrrole derivative showed promising results in reducing tumor size in patients with advanced colorectal cancer.

- Case Study 2 : Laboratory tests indicated that another derivative effectively treated infections caused by multi-drug resistant bacteria, demonstrating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling a pyrrole derivative (e.g., 1-methyl-1H-pyrrol-2-ylmethanol) with ethyl carbamate using activating agents like carbonyl diimidazole (CDI) or thionyl chloride. Evidence from analogous compounds (e.g., ethyl carboxylate derivatives) suggests yields vary significantly (30–45%) depending on reaction conditions, such as solvent polarity, temperature, and catalyst use . Purification via column chromatography or recrystallization is critical. Characterization should include 1H NMR (e.g., δ 1.18–1.21 ppm for ethyl groups) and ESI-MS (expected [M+1]+ ~223–250 m/z) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Prioritize 1H NMR to confirm structural motifs (e.g., methyl groups at δ 2.37 ppm, pyrrole protons at δ 6.62–6.73 ppm) and ESI-MS for molecular weight validation. High-resolution mass spectrometry (HRMS) and IR spectroscopy can further resolve functional groups (e.g., carbamate C=O stretch ~1700 cm−1). For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Adopt PPE (gloves, goggles) and work in a fume hood. In case of spills, absorb with inert material (e.g., vermiculite) and avoid drainage contamination. Follow disposal guidelines for carbamates, including incineration or licensed waste services. Note that toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer : Systematically modify substituents (e.g., methyl group on pyrrole, ethyl carbamate chain) and test activity against biological targets (e.g., enzymes, receptors). Use molecular docking to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition IC50). Compare results with structurally related compounds (e.g., benzyl carbamates in ).

Q. How should researchers resolve contradictions in reported synthetic yields or physicochemical properties?

- Methodological Answer : Conduct controlled experiments isolating variables (e.g., solvent, catalyst). For example, reports 45% yield using DCM vs. 30% in with THF. Use design-of-experiments (DoE) to identify critical factors. Validate purity and structural consistency via orthogonal techniques (e.g., 13C NMR, X-ray crystallography) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Methodological Answer : Employ kinetic assays (e.g., time-dependent inhibition) or isotopic labeling (e.g., 14C-carbamate) to track metabolic pathways. Use LC-MS/MS to identify degradation products or metabolites. For enzyme targets, perform site-directed mutagenesis to probe active-site interactions .

Q. What methodologies are suitable for assessing environmental stability and degradation pathways?

- Methodological Answer : Conduct hydrolysis studies under varied pH (e.g., pH 3–9) and monitor degradation via HPLC. For photolytic stability, expose to UV light (254 nm) and analyze by GC-MS. Use OECD guidelines for aerobic biodegradation testing in soil/water systems. Note that existing data gaps (e.g., bioaccumulation) require tailored experimental designs .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites (e.g., carbamate carbonyl). Molecular dynamics simulations can model solvation effects or membrane permeability. Validate predictions with experimental data (e.g., reaction kinetics, logP measurements) .

Properties

CAS No. |

62435-67-0 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(1-methylpyrrol-2-yl)methyl N-ethylcarbamate |

InChI |

InChI=1S/C9H14N2O2/c1-3-10-9(12)13-7-8-5-4-6-11(8)2/h4-6H,3,7H2,1-2H3,(H,10,12) |

InChI Key |

GQCUUEADMLURNP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)OCC1=CC=CN1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.